molecular formula C20H19N3O2S2 B2451163 1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203012-55-8

1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2451163
CAS RN: 1203012-55-8
M. Wt: 397.51
InChI Key: AAHIYCOGKGHVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis Techniques : Research into the synthesis of tetrahydropyrimidoquinoline derivatives, including methods involving urea and thiourea, highlights the development of efficient synthetic routes for complex molecules. These techniques are crucial for generating compounds with potential biological activities and material science applications (Elkholy & Morsy, 2006).
  • Catalyst-Free Synthesis : The catalyst-free synthesis of dihydroquinazolinones and quinazolinones using urea/thiourea showcases advancements in more sustainable and economical chemical synthesis processes (Naidu et al., 2014).

Biological Activity

  • Anticancer Properties : Certain urea and thiourea derivatives have been investigated for their anticancer activities. For instance, compounds showing selective growth inhibition in cancer cell lines, such as glioma, indicate the therapeutic potential of these chemical frameworks in oncology research (Mohler et al., 2006).
  • Antimicrobial Activity : The antimicrobial properties of some urea and thiourea derivatives against various bacterial and fungal strains point towards their potential use in developing new antimicrobial agents. This application is particularly relevant in addressing the challenge of antibiotic resistance (Perković et al., 2016).

Material Science

  • Chemosensors for Metal Ions : Urea derivatives have been utilized in the design of chemosensors for the selective recognition of metal ions, such as Pd2+. These sensors have applications in environmental monitoring and the chemical industry for detecting metal ion pollutants (Shally et al., 2020).

properties

IUPAC Name

1-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c24-19(18-6-3-11-27-18)23-9-1-4-14-12-15(7-8-17(14)23)22-20(25)21-13-16-5-2-10-26-16/h2-3,5-8,10-12H,1,4,9,13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHIYCOGKGHVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

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